

Application Notes and Protocols: Synthesis of 4-Hydroxyquinoline-2-acetonitrile

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Compound of Interest

Compound Name: **4-Hydroxyquinoline-2-acetonitrile**

Cat. No.: **B11909071**

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This document provides a detailed protocol for the synthesis of **4-Hydroxyquinoline-2-acetonitrile**, a valuable intermediate in medicinal chemistry and drug development. The synthesis is proposed as a two-step process, commencing with the preparation of a 2-(bromomethyl)-4-hydroxyquinoline intermediate, followed by a nucleophilic substitution with cyanide to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product and a critical intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-(Bromomethyl)-4-hydroxyquinoline	C ₁₀ H ₈ BrNO	238.08	> 250 (decomposes)	Light yellow solid
4-Hydroxyquinoline-2-acetonitrile	C ₁₁ H ₈ N ₂ O	184.19	Not available	Off-white solid

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-hydroxyquinoline

This procedure is adapted from established methods for the synthesis of similar quinoline derivatives.

Materials:

- Acetoacetanilide
- Bromine
- Glacial Acetic Acid
- Concentrated Sulfuric Acid
- Sodium Hydroxide solution (10%)
- Ethanol

Procedure:

- **Bromination of Acetoacetanilide:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acetoacetanilide (1 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath and slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Pour the reaction mixture into ice-cold water. The precipitated solid, α -bromoacetoacetanilide, is collected by filtration, washed with cold water, and dried.
- **Cyclization:** Slowly add the dried α -bromoacetoacetanilide to cold, concentrated sulfuric acid (10 parts by weight) with vigorous stirring, maintaining the temperature below 10°C.

- After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.
- Collect the solid precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-(bromomethyl)-4-hydroxyquinoline.

Step 2: Synthesis of **4-Hydroxyquinoline-2-acetonitrile**

This procedure utilizes a nucleophilic substitution reaction to replace the bromine atom with a cyanide group.[\[1\]](#)[\[2\]](#)

Materials:

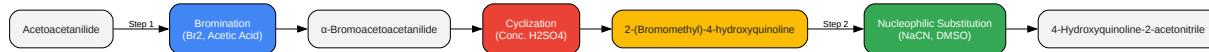
- 2-(Bromomethyl)-4-hydroxyquinoline
- Sodium Cyanide (NaCN)
- Dimethyl Sulfoxide (DMSO)
- Dichloromethane
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask, dissolve 2-(bromomethyl)-4-hydroxyquinoline (1 equivalent) in dimethyl sulfoxide (DMSO).

- Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **4-Hydroxyquinoline-2-acetonitrile** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations



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Caption: Synthetic workflow for **4-Hydroxyquinoline-2-acetonitrile**.

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References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
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